Prehnitene: A Technical Guide for Researchers
Prehnitene: A Technical Guide for Researchers
COMPOUND IDENTIFICATION
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Systematic Name: 1,2,3,4-Tetramethylbenzene
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Common Name: Prehnitene
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CAS Number: 488-23-3
Prehnitene, systematically named 1,2,3,4-tetramethylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1][2] It is one of three structural isomers of tetramethylbenzene, the others being isodurene (1,2,3,5-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene). At room temperature, prehnitene is a colorless liquid.[1] It is soluble in organic solvents like alcohol but nearly insoluble in water.[1]
This document serves as a comprehensive technical resource, providing essential data and methodologies relevant to the application of prehnitene in scientific research and development.
Molecular Structure
The structure of prehnitene consists of a benzene (B151609) ring substituted with four methyl groups at adjacent positions (1, 2, 3, and 4).
Caption: Molecular structure of Prehnitene (1,2,3,4-Tetramethylbenzene).
Physicochemical Properties
The following table summarizes the key physical and chemical properties of prehnitene.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ | [1][2] |
| Molar Mass | 134.22 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Density | 0.901 g/mL | [4] |
| Melting Point | -6.2 °C (266.9 K) | [1] |
| Boiling Point | 205 °C (478 K) | [1] |
| Flash Point | 68.3 °C (341.4 K) | [1] |
| Solubility in Water | 33.9 mg/L | [1] |
| Refractive Index | 1.515 | [4] |
| LogP (Octanol/Water) | 4.00 | [4] |
Spectroscopic Data
Key spectroscopic data for the characterization of prehnitene are provided below.
| Spectroscopy | Data (Solvent: CDCl₃) | Reference |
| ¹H NMR (90 MHz) | δ 2.17 (s, 6H, 2x CH₃), δ 2.24 (s, 6H, 2x CH₃), δ 6.88 (s, 2H, Ar-H) | [5] |
| ¹³C NMR (15.09 MHz) | δ 15.72, δ 20.63, δ 127.07, δ 133.83, δ 134.73 | [5] |
| Mass Spectrometry (EI) | Major Fragments (m/z): 119.0, 133.0, 91.0, 120.0, 77.0 | [5] |
| Infrared (IR) | Data available in the NIST WebBook | [6] |
Experimental Protocols
Synthesis of 1,2,3,4-Tetramethylbenzene
This protocol details a laboratory-scale synthesis of prehnitene from 1,2-bis(bromomethyl)-3,6-dimethylbenzene.[2]
Materials:
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Lithium aluminum tetrahydride (LiAlH₄)
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Tetrahydrofuran (THF), anhydrous
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1,2-bis(bromomethyl)-3,6-dimethylbenzene
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Deionized water
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15% Sodium hydroxide (B78521) (NaOH) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Nitrogen gas (N₂)
Procedure:
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Under a nitrogen atmosphere, dissolve 3.8 g (0.1 mol) of lithium aluminum tetrahydride in 68 g of anhydrous THF in a reaction flask.
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Cool the solution to 0-5 °C using an ice bath.
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Prepare a solution of 5.84 g (0.02 mol) of 1,2-bis(bromomethyl)-3,6-dimethylbenzene in 80 g of anhydrous THF.
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Add the solution from step 3 dropwise to the cooled LiAlH₄ solution over a period of 2 hours, maintaining the temperature at 0-5 °C.
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After the addition is complete, warm the reaction mixture to reflux and maintain for 12-16 hours (overnight).
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Cool the mixture to room temperature.
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Carefully quench the reaction by the slow, dropwise addition of 3.9 g of deionized water while stirring.
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Add 3.9 g of 15% aqueous NaOH solution to the mixture.
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Add an additional 11.7 g of deionized water and stir the resulting slurry for 30 minutes.
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Allow the mixture to stand, permitting the separation of the organic and aqueous layers.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter the solution to remove the drying agent.
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Concentrate the organic solution using a rotary evaporator to yield the product, 1,2,3,4-tetramethylbenzene. The reported yield for this procedure is approximately 97.3%.[2]
Caption: Workflow for the laboratory synthesis of Prehnitene.
Applications and Relationships
Prehnitene is primarily used as an intermediate in the chemical industry.[1] Its most significant application is as a precursor for the synthesis of pyromellitic dianhydride (PMDA), a monomer essential for producing high-performance polymers like polyimides.[3][7] These polymers are valued for their thermal stability and are used in specialty films, coatings, and adhesives.[3][7] Prehnitene can also be used as a starting material for the synthesis of other complex organic molecules, including hexamethylbenzene.[3] While it has been identified as a human metabolite, its direct role in biological signaling or as an active pharmaceutical ingredient is not established.[5] Its relevance in drug development is primarily as a building block or solvent in synthetic chemistry.[3]
Caption: Relationship of Prehnitene to its isomers and key industrial application.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,3,4-Tetramethylbenzene synthesis - chemicalbook [chemicalbook.com]
- 3. 1,2,3,4-Tetramethylbenzene | 488-23-3 [chemicalbook.com]
- 4. 1,2,3,4-Tetramethylbenzene(488-23-3) 1H NMR spectrum [chemicalbook.com]
- 5. 1,2,3,4-Tetramethylbenzene | C10H14 | CID 10263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1,2,3,4-tetramethyl- [webbook.nist.gov]
- 7. nbinno.com [nbinno.com]
